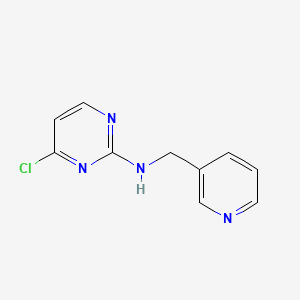
H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VAL-ASN-THR-PR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptides, like the one inquired about, are short chains of amino acids linked by peptide bonds and have significant roles in biological functions. They are synthesized through various methods, with solid-phase peptide synthesis being a common approach. This process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Synthesis Analysis
Peptides are synthesized using methodologies like the Merrifield solid-phase method, which allows for the sequential addition of amino acids to a resin-bound growing peptide chain. This method provides high efficiency and simplicity in synthesizing complex peptides (Wang et al., 1986).
Molecular Structure Analysis
The molecular structure of peptides is characterized by their primary sequence and the spatial arrangement of their atoms. Advanced techniques like X-ray crystallography and NMR spectroscopy are employed to elucidate these structures, providing insights into their functional roles in biological systems.
Chemical Reactions and Properties
Peptides undergo specific chemical reactions, including the formation of disulfide bonds between cysteine residues, which play critical roles in defining their three-dimensional structures and functionalities. Enzymatic assays and chemical modifications are used to study these properties and their implications on peptide activity (McCormick et al., 1987).
作用機序
Target of Action
It’s worth noting that the sequence is a peptide, which could potentially interact with a variety of cellular targets, including receptors, enzymes, and other proteins .
Mode of Action
The mode of action of this peptide is likely to involve binding to its target protein and modulating its function. This could involve altering the conformation of the target protein, blocking or enhancing its activity, or triggering a signaling cascade . The exact details would depend on the specific target and the context in which the peptide is acting.
Biochemical Pathways
The peptide could potentially affect a variety of biochemical pathways, depending on its target. For example, if the target is a receptor, the peptide could modulate signal transduction pathways. If the target is an enzyme, the peptide could affect metabolic pathways . The exact pathways affected would depend on the specific target and the biological context.
Pharmacokinetics
The pharmacokinetics of this peptide would depend on a variety of factors, including its size, charge, hydrophobicity, and the presence of any modifications. In general, peptides are rapidly metabolized and cleared from the body, which can limit their bioavailability . Various strategies can be used to improve the pharmacokinetics of peptides, such as incorporating non-natural amino acids, cyclizing the peptide, or conjugating it to a carrier molecule .
Result of Action
The molecular and cellular effects of the peptide’s action would depend on its target and the biochemical pathways it affects. This could range from changes in gene expression, alterations in cellular metabolism, modulation of cell signaling, or even cell death . The exact effects would depend on the specific target and the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the peptide. For example, the presence of proteases could lead to rapid degradation of the peptide, reducing its efficacy. Similarly, the pH and ionic strength of the environment could affect the peptide’s conformation and its ability to bind to its target . Therefore, these factors need to be carefully considered when developing peptides as therapeutic agents.
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VAL-ASN-THR-PR involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound Cys", "Fmoc-Ser-OH", "Fmoc-Leu-OH", "Fmoc-Met-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Glu(OtBu)-OH", "Resin-bound Val", "Fmoc-Tyr-OH", "Fmoc-Phe-OH", "Resin-bound His", "Fmoc-Ile-OH", "Fmoc-Trp-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Ser-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Ile-OH", "Fmoc-Ile-OH", "Fmoc-Val-OH", "Fmoc-Trp-OH", "Fmoc-Val-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Pro-OH" ], "Reaction": [ "Deprotection of the resin-bound Cys using TFA", "Coupling of Fmoc-Ser-OH to the resin-bound Cys using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Cys(Trt)-OH to the resin-bound Cys-Ser using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Ser-OH to the resin-bound Cys-Ser-Cys using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Leu-OH to the resin-bound Cys-Ser-Cys-Ser using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Met-OH to the resin-bound Cys-Ser-Cys-Ser-Leu using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Asp(OtBu)-OH to the resin-bound Cys-Ser-Cys-Ser-Leu-Met using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Lys(Boc)-OH to the resin-bound Cys-Ser-Cys-Ser-Leu-Met-Asp using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Glu(OtBu)-OH to the resin-bound Cys-Ser-Cys-Ser-Leu-Met-Asp-Lys using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Cys(Trt)-OH to the resin-bound Val using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Tyr-OH to the resin-bound Cys-Val using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Phe-OH to the resin-bound Cys-Val-Tyr using HBTU/HOBt/DIPEA", "Coupling of Fmoc-His(Trt)-OH to the resin-bound His using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Ile-OH to the resin-bound His using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Trp-OH to the resin-bound His-Ile using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Val-OH to the resin-bound His-Ile-Trp using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Asn(Trt)-OH to the resin-bound His-Ile-Trp-Val using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Thr(tBu)-OH to the resin-bound His-Ile-Trp-Val-Asn using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Cys(Trt)-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Cys(Trt)-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Ser-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys using HBTU/HOBt/DIPEA", "Coupling of Fmoc-His(Trt)-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Asp(OtBu)-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Ile-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Ile-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp-Ile using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Val-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp-Ile-Ile using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Trp-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp-Ile-Ile-Val using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Asn(Trt)-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp-Ile-Ile-Val-Trp using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Thr(tBu)-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp-Ile-Ile-Val-Trp-Asn using HBTU/HOBt/DIPEA", "Coupling of Fmoc-Pro-OH to the resin-bound His-Ile-Trp-Val-Asn-Thr-Cys-Cys-Ser-His-Asp-Ile-Ile-Val-Trp-Asn-Thr using HBTU/HOBt/DIPEA" ] } | |
CAS番号 |
120796-99-8 |
製品名 |
H-CYS-SER-CYS-SER-SER-LEU-MET-ASP-LYS-GLU-CYS-VAL-TYR-PHE-CYS-HIS-LEU-ASP-ILE-ILE-TRP-VAL-ASN-THR-PR |
分子式 |
C193H289N49O58S5 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



